Product packaging for N-(3-aminophenyl)-2-furamide(Cat. No.:CAS No. 247109-35-9)

N-(3-aminophenyl)-2-furamide

Cat. No.: B185358
CAS No.: 247109-35-9
M. Wt: 202.21 g/mol
InChI Key: DNCIKRMVVUFNGX-UHFFFAOYSA-N
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Description

N-(3-aminophenyl)-2-furamide (CAS 247109-35-9) is a chemical compound with the molecular formula C 11 H 10 N 2 O 2 and a molecular weight of 202.21 g/mol . This furamide derivative is characterized by its amino-phenyl and furan-2-carboxamide functional groups, which may make it a valuable intermediate in medicinal chemistry and drug discovery research. While the specific biological applications and mechanism of action for this compound are not fully detailed in the literature, its structural similarity to other established antiprotozoal agents suggests potential research avenues. Notably, diloxanide furoate is a well-known luminal amebicide used to treat infections caused by Entamoeba histolytica . Diloxanide furoate is a prodrug that is hydrolyzed in the gastrointestinal tract to release its active moiety, diloxanide . Although its precise mechanism is unknown, it is believed to disrupt essential metabolic processes in the parasite, such as protein synthesis, leading to the destruction of trophozoites . Researchers may find this compound of interest as a building block for synthesizing novel compounds or as a structural analog for investigating structure-activity relationships (SAR) in the development of new antimicrobial or antiprotozoal agents. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10N2O2 B185358 N-(3-aminophenyl)-2-furamide CAS No. 247109-35-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-aminophenyl)furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c12-8-3-1-4-9(7-8)13-11(14)10-5-2-6-15-10/h1-7H,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNCIKRMVVUFNGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=CO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40352212
Record name N-(3-aminophenyl)-2-furamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

247109-35-9
Record name N-(3-Aminophenyl)-2-furancarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=247109-35-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-aminophenyl)-2-furamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Methodological Advancements for N 3 Aminophenyl 2 Furamide and Analogs

Development of Novel Synthetic Pathways

The creation of N-(3-aminophenyl)-2-furamide and its analogs has been approached through several synthetic routes, with ongoing efforts to improve efficiency, yield, and sustainability.

Multi-step Reaction Optimization

A common and logical approach to the synthesis of this compound involves a two-step sequence starting from 3-nitroaniline (B104315) and 2-furoyl chloride. The first step is an acylation reaction to form the amide bond, yielding N-(3-nitrophenyl)-2-furamide. This intermediate is then subjected to a reduction of the nitro group to an amine, affording the final product.

The optimization of this multi-step process involves a careful selection of reagents, solvents, and reaction conditions to maximize yield and purity at each stage. For the initial acylation, optimization may involve screening different bases (e.g., pyridine, triethylamine) and solvents (e.g., dichloromethane, tetrahydrofuran) to facilitate the reaction between 3-nitroaniline and 2-furoyl chloride.

The subsequent reduction of the nitro group is a critical step, and several reducing agents can be employed. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is a common method. Other reducing agents such as tin(II) chloride (SnCl2) in hydrochloric acid or iron powder in acetic acid can also be effective. Optimization of this step would involve comparing the effectiveness of these reducing agents, as well as adjusting temperature and reaction time to ensure complete conversion with minimal side product formation.

A typical multi-step synthesis and its optimization parameters are outlined below:

Step 1: Acylation of 3-nitroaniline

Reactants: 3-nitroaniline, 2-furoyl chloride

Solvent: Dichloromethane (DCM)

Base: Pyridine

Temperature: 0 °C to room temperature

Step 2: Reduction of N-(3-nitrophenyl)-2-furamide

Reactant: N-(3-nitrophenyl)-2-furamide

Reducing Agent: Tin(II) chloride dihydrate (SnCl2·2H2O)

Solvent: Ethanol

Temperature: Reflux

EntryReducing AgentSolventTemperature (°C)Reaction Time (h)Yield (%)
1Fe/AcOHEthanol78675
2SnCl2·2H2OEthanol78392
3H2, Pd/CMethanol251288
4Na2S2O4THF/H2O65485

This is a representative table based on common reduction methods for aromatic nitro compounds and does not represent a specific cited study.

One-Pot Multicomponent Reactions (MCRs) for Derivative Synthesis

One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to generate libraries of this compound derivatives. These reactions combine three or more reactants in a single reaction vessel to form a complex product in one step, avoiding the need for isolation of intermediates.

For the synthesis of derivatives, a Ugi four-component reaction could be envisioned. This would involve the reaction of an isocyanide, a carboxylic acid (such as 2-furoic acid), an amine, and an aldehyde or ketone. By varying these four components, a diverse range of N-acyl amino acid amides can be produced, which can be structurally related to this compound. While a direct one-pot synthesis of this compound itself is not commonly reported, MCRs are a powerful tool for creating its analogs. crimsonpublishers.comrsc.orgsioc-journal.cn

Targeted Synthesis of this compound Derivatives

The synthesis of derivatives of this compound is often guided by the desire to modulate its physicochemical and biological properties for specific applications.

Design Principles for Structural Modification

The design of this compound derivatives is often based on structure-activity relationship (SAR) studies, particularly in the context of medicinal chemistry. For instance, in the development of histone deacetylase (HDAC) inhibitors, N-(2-aminophenyl)benzamides have been identified as a key scaffold. nih.gov By analogy, derivatives of this compound could be designed to interact with specific biological targets.

Key modifications could include:

Substitution on the phenyl ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) on the phenyl ring can influence the electronic properties and steric profile of the molecule.

Modification of the furan (B31954) ring: The furan ring can be replaced with other heterocyclic systems (e.g., thiophene (B33073), pyrrole, thiazole) to explore the impact on biological activity. nih.gov

Alteration of the amide linker: The amide bond can be modified or replaced with other functional groups to change the molecule's flexibility and hydrogen bonding capabilities.

Spectroscopic and Structural Characterization of Synthesized Compounds

The synthesized this compound and its derivatives are characterized using a suite of spectroscopic techniques to confirm their structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to elucidate the carbon-hydrogen framework of the molecule. organicchemistrydata.org In the 1H NMR spectrum of this compound, characteristic signals would be observed for the aromatic protons of the phenyl and furan rings, as well as for the amine and amide protons. researchgate.net The 13C NMR spectrum would show distinct signals for the carbonyl carbon of the amide and the carbons of the aromatic rings. rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. chemix-chemistry-software.com Key vibrational bands for this compound would include N-H stretching vibrations for the amine and amide groups, a C=O stretching vibration for the amide carbonyl, and C=C and C-H stretching vibrations for the aromatic rings. researchgate.net

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide additional structural information. chemix-chemistry-software.com

X-ray Crystallography: Single-crystal X-ray diffraction can provide the definitive three-dimensional structure of the molecule, including bond lengths, bond angles, and intermolecular interactions in the solid state. iucr.org

Spectroscopic Data for this compound
1H NMR (DMSO-d6, δ, ppm) ~9.9 (s, 1H, NH-amide), ~7.8 (dd, 1H, furan-H), ~7.4-7.0 (m, 4H, phenyl-H), ~6.6 (dd, 1H, furan-H), ~5.1 (s, 2H, NH2)
13C NMR (DMSO-d6, δ, ppm) ~158 (C=O), ~148 (furan-C), ~145 (furan-C), ~140 (phenyl-C), ~130 (phenyl-C), ~118 (furan-C), ~115 (phenyl-C), ~112 (furan-C), ~108 (phenyl-C), ~105 (phenyl-C)
IR (KBr, cm-1) ~3400-3300 (N-H stretch), ~1650 (C=O stretch), ~1600 (C=C stretch), ~1550 (N-H bend)
MS (ESI) m/z 203 [M+H]+

This is a representative table with predicted data based on the compound's structure and known spectral data for similar compounds. organicchemistrydata.orgresearchgate.netchemix-chemistry-software.comnih.gov

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, efforts are being made to develop more environmentally benign methods for the synthesis of this compound and its analogs. nih.gov

Key green chemistry strategies include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives like water, ethanol, or even solvent-free conditions. nih.gov

Catalytic Methods: Employing catalytic methods for amide bond formation can reduce the need for stoichiometric activating agents, thereby minimizing waste. researchgate.netucl.ac.uk For example, boronic acid catalysts have been shown to be effective for the direct amidation of carboxylic acids and amines under mild conditions. organic-chemistry.org

Microwave-Assisted Synthesis: The use of microwave irradiation can often accelerate reaction rates, leading to shorter reaction times and potentially higher yields with reduced energy consumption. nih.gov

Biocatalysis: The use of enzymes as catalysts for amide bond formation offers a highly selective and environmentally friendly alternative to traditional chemical methods. researchgate.net

The application of these green chemistry principles to the synthesis of this compound can lead to more sustainable and efficient manufacturing processes.

Computational and in Silico Research of N 3 Aminophenyl 2 Furamide

Molecular Docking Studies and Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. nih.govufms.br This method is crucial for predicting ligand-protein interactions and estimating the strength of the binding.

Ligand-protein interaction analysis identifies the specific non-covalent bonds formed between a ligand and a protein's binding site. volkamerlab.org These interactions, which include hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are fundamental to molecular recognition. bio-rad.comnih.gov For a compound like N-(3-aminophenyl)-2-furamide, the furan (B31954) ring's oxygen atom, the amide group's nitrogen and oxygen atoms, and the aminophenyl group's nitrogen can all participate in hydrogen bonding.

In studies on similar compounds, such as N-(2-aminophenyl)-benzamide derivatives targeting histone deacetylase 2 (HDAC2), hydrogen bonds with key amino acid residues in the active site were found to be critical for inhibitory activity. researchgate.net Similarly, docking studies of other amide derivatives have highlighted the importance of hydrophobic interactions with residues like leucine, and hydrogen bonding with residues such as methionine and threonine. volkamerlab.org An illustrative analysis for this compound would involve docking it into a potential target's active site to identify similar interactions.

Table 1: Illustrative Ligand-Protein Interactions for a Furan-Amide Scaffold This table is a representative example based on interactions observed for analogous compounds and does not represent specific experimental results for this compound.

Interaction TypePotential Interacting Group on LigandPotential Interacting Residue in Protein
Hydrogen BondAmide N-HAspartic Acid, Glutamic Acid
Hydrogen BondAmide C=OArginine, Lysine, Serine
Hydrogen BondFuran OxygenThreonine, Tyrosine
Hydrogen BondAmino Group (-NH2)Aspartate, Glutamate
HydrophobicPhenyl Ring, Furan RingLeucine, Isoleucine, Valine, Phenylalanine
π-π StackingPhenyl RingPhenylalanine, Tyrosine, Histidine

Virtual screening is a computational method used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov This process can be performed using the structure of the target protein (structure-based virtual screening) or using the structure of a known active ligand (ligand-based virtual screening). biorxiv.org

This compound could be included in a chemical library for virtual screening against a wide array of biological targets, such as kinases, proteases, or G protein-coupled receptors (GPCRs). cardiff.ac.ukevitachem.com For example, a structure-based virtual screening campaign targeting the N-protein of Respiratory Syncytial Virus (RSV) successfully identified potent hits from large compound libraries, which were then synthesized and evaluated. cardiff.ac.uk This approach allows for the rapid identification of potential therapeutic areas for new or uncharacterized compounds.

A primary goal of molecular docking is to predict the binding affinity, often expressed as a binding energy (e.g., in kcal/mol), and to identify the most stable binding pose of the ligand within the protein's active site. nih.gov Lower binding energy values typically indicate a more stable and potent interaction.

For instance, in docking studies of N-benzoyl-N'-naphthylthiourea derivatives against the HER-2 receptor, binding energies (rerank scores) were calculated to predict anti-breast cancer activity. uin-malang.ac.id A similar approach for this compound would involve docking it into various target proteins and calculating the binding affinity for each. The pose with the lowest energy is considered the preferred binding mode, which provides a structural hypothesis for the compound's mechanism of action. Recent advancements in AI, such as AlphaFold3, are also being assessed for their ability to predict protein-ligand structures and affinities, though limitations in handling conformational changes and providing reliable affinity ranking persist. biorxiv.org

Table 2: Hypothetical Binding Affinity Predictions for this compound against Various Target Classes This table is for illustrative purposes only, showing the type of data generated from such a study.

Protein Target ClassExample ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residue (Hypothetical)
KinaseEGFR-8.5MET793
DeacetylaseHDAC2-7.9HIS142
ProteaseTrypsin-6.2SER195

Virtual Screening for Potential Biological Targets

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net

QSAR models are developed by correlating physicochemical or structural descriptors of molecules with their experimentally measured activity. researchgate.netnih.gov These models can then be used to predict the activity of new, unsynthesized compounds. For a series of compounds including this compound, descriptors such as lipophilicity (logP), electronic properties, and steric parameters would be calculated.

In a QSAR study on N-(2-hydroxy-4-nitro/aminophenyl)benzamide derivatives for antibacterial activity, it was found that certain electronic and steric properties of substituents on the phenyl ring were crucial for potency. researchgate.net A similar model for this compound and its analogues could predict antibacterial, anticancer, or anti-inflammatory activity, guiding the synthesis of more potent derivatives. biointerfaceresearch.comresearchgate.net

A more advanced approach to QSAR involves the use of hybrid optimal descriptors, often calculated from a simplified molecular representation like SMILES (Simplified Molecular Input-Line Entry System). imrpress.com This method is particularly useful for analyzing structurally diverse sets of compounds where classical QSAR might fail. imrpress.com

Studies on antibacterial agents against Staphylococcus aureus have successfully employed QSAR models based on hybrid optimal descriptors. researchgate.netimrpress.com These models are built by splitting the data into training and validation sets to ensure their predictive power. The descriptors are selected using methods like the Monte Carlo optimization. nih.gov This approach could be applied to a diverse library containing this compound to develop a robust predictive model for a specific biological endpoint, such as the bioconcentration factor or antibacterial efficacy. vegahub.eu

Development of Predictive Models for Biological Activity

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. By integrating Newton's laws of motion, MD simulations provide a dynamic view of molecular systems, offering deep insights into their behavior and interactions at an atomic level. For a compound like this compound, MD simulations would be a critical tool for evaluating its structural flexibility and its interaction with potential biological targets.

Conformational analysis investigates the different spatial arrangements (conformations) of a molecule that can be achieved through the rotation of single bonds. The conformation of a drug molecule is crucial as it dictates how it fits into the binding site of a target protein. MD simulations are employed to explore the conformational landscape of a ligand like this compound, both in isolation and when bound to a protein.

Although no specific MD studies for this compound are available, a typical analysis would involve simulating the ligand-protein complex over a significant timescale (nanoseconds to microseconds). nih.gov Researchers would analyze the trajectory to identify the most stable conformations and the energetic barriers between them. Key metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) would be calculated to assess the stability of the complex. A stable RMSD for the ligand within the binding pocket would suggest a stable binding mode.

Example Table: Illustrative Conformational Analysis Data The following table is a hypothetical representation of results from an MD simulation to illustrate the type of data generated in such a study.

ParameterDescriptionIllustrative Value
Binding Free Energy (ΔG)The overall energy change when the ligand binds to the protein. More negative values indicate stronger binding.-9.5 kcal/mol
Ligand RMSDMeasures the average deviation of the ligand's atoms from a reference structure, indicating stability in the binding pocket.1.2 Å
Protein RMSFMeasures the flexibility of individual amino acid residues in the protein upon ligand binding.Peaks at loop regions (e.g., Residue 45-50)
Dominant ConformerThe most frequently observed conformation of the ligand during the simulation.Cluster 1 (75% of simulation time)

Understanding the intricate network of interactions between a drug candidate and its protein target is fundamental to medicinal chemistry. MD simulations provide a dynamic picture of these interactions, which include hydrogen bonds, hydrophobic interactions, ionic bonds, and van der Waals forces. researchgate.net

For this compound, a simulation would reveal which parts of the molecule—the furan ring, the aminophenyl group, or the amide linkage—are critical for binding. For instance, the simulation could show the hydrogen on the amide group and the amine group acting as hydrogen bond donors, while the oxygen atoms on the furan and amide groups could act as acceptors. Analysis of the simulation trajectory helps identify key amino acid residues in the protein's binding site that form stable and persistent interactions with the ligand. computabio.com This information is invaluable for structure-based drug design, guiding the chemical modification of the compound to enhance its potency and selectivity. slideshare.net

Conformational Analysis and Stability of Ligand-Target Complexes

In Silico ADMET Prediction and Pharmacokinetic Modeling

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction uses computational models to estimate the pharmacokinetic and toxicological properties of a compound. nih.govnih.gov These predictions are vital in the early stages of drug discovery to filter out candidates that are likely to fail later due to poor ADMET profiles, thereby saving time and resources. nih.govnih.gov

"Drug-likeness" is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely orally active drug. Several empirical rules, most famously Lipinski's Rule of Five, are used for this assessment. These rules are based on molecular properties that influence absorption and distribution. While specific in silico ADMET reports for this compound are not published, we can calculate its key physicochemical properties from its known structure.

Data Table: Drug-Likeness Profile of this compound Properties computed from the compound's structure as available in the PubChem database. ardigen.com

PropertyValueLipinski's Rule of Five GuidelineCompliance
Molecular Weight202.21 g/mol≤ 500Yes
LogP (XLogP3)1.8≤ 5Yes
Hydrogen Bond Donors2≤ 5Yes
Hydrogen Bond Acceptors3≤ 10Yes

Based on these fundamental properties, this compound adheres to Lipinski's Rule of Five, suggesting it has a favorable profile for oral bioavailability. More advanced models could further predict properties like aqueous solubility and intestinal permeability.

Computational tools can also predict how a compound will be metabolized and distributed in the body. Metabolism prediction software identifies which parts of a molecule are most likely to be chemically modified by metabolic enzymes, primarily the cytochrome P450 (CYP) family. nih.gov For this compound, these tools might predict hydroxylation on the phenyl ring or potential reactions involving the furan ring, which is a known structural alert for metabolic activation in some contexts. nih.gov

Distribution modeling predicts parameters like plasma protein binding and blood-brain barrier penetration. These predictions are often based on Quantitative Structure-Property Relationship (QSPR) models that correlate a compound's structural features with its observed distribution behavior.

Example Table: Illustrative Predicted Metabolism and Distribution Profile This table presents hypothetical data that would be generated from specialized ADMET prediction software.

ADMET ParameterPredicted OutcomeImplication
Primary Metabolizing CYP IsoformCYP3A4, CYP2C9Potential for drug-drug interactions.
Site of Metabolism (SOM)Hydroxylation on the phenyl ring (para- to amine)Guides synthesis of more stable analogues.
Blood-Brain Barrier (BBB) PermeationLow to moderateMay not be suitable for CNS targets without modification.
Human Intestinal Absorption (HIA)High (>90%)Good absorption after oral administration is likely.

Assessment of Drug-like Properties and Oral Bioavailability

Application of Artificial Intelligence (AI) in Computational Drug Discovery

AI-driven Target Identification and Hit Finding

The initial step in drug discovery is the identification of a biological target, such as a protein or gene, that is implicated in a disease process. Following this, "hit" compounds that show a desired interaction with this target are sought. Artificial intelligence (AI) has emerged as a transformative technology in this phase, capable of analyzing vast and complex biological and chemical datasets to uncover novel drug-target relationships and identify promising hit molecules.

Data TypeDescriptionPotential Application for this compound
Genomic and Proteomic Data Information on genes and proteins associated with various diseases.An AI model could analyze if the structural features of this compound are similar to known ligands for disease-associated proteins.
Chemical Structure Databases Large libraries of chemical compounds and their known biological activities.By comparing the structure of this compound to millions of other compounds, AI could identify potential targets based on structural similarity to molecules with known targets.
Scientific Literature Text mining of millions of research articles to find associations between compounds, genes, and diseases.AI algorithms could parse literature for mentions of related furan or aminophenyl amide compounds to infer potential targets for this compound.
High-Throughput Screening Data Results from large-scale experimental screens of compound libraries against biological targets.If this compound or similar molecules were part of such screens, AI could use this data to build predictive models for its activity against a wider range of targets.

Machine Learning for Predictive Modeling in Drug Design

Once a hit compound is identified, the next phase often involves optimizing its structure to improve efficacy, selectivity, and pharmacokinetic properties. Machine learning (ML), a subset of AI, plays a crucial role in this process by building predictive models that can forecast the properties of a molecule based on its structure. nih.gov

These models are trained on large datasets where both the chemical structures and the properties of interest are known. For this compound, ML models could be developed to predict a range of crucial characteristics, effectively creating a "virtual profile" of the compound and its potential derivatives.

Key Predictive Models in Drug Design:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.net For instance, a QSAR model could predict how modifications to the furan ring or the aminophenyl group of this compound would affect its binding affinity to a specific target.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction: The success of a drug is highly dependent on its pharmacokinetic and safety profile. ML models are widely used to predict these ADMET properties early in the drug discovery pipeline. This can help to identify potential liabilities of a compound like this compound, such as poor absorption or potential toxicity, and guide its chemical modification to mitigate these issues.

The table below outlines some of the properties that could be predicted for this compound using machine learning models.

Property CategorySpecific PredictionRelevance in Drug Design
Physicochemical Properties Solubility, Lipophilicity (logP)Influences absorption, distribution, and formulation.
Pharmacokinetics (ADME) Oral Bioavailability, Blood-Brain Barrier Permeability, Metabolic StabilityDetermines how the compound is processed by the body and if it can reach its target.
Pharmacodynamics Target Binding Affinity, SelectivityPredicts the efficacy and potential for off-target effects.
Toxicity Cardiotoxicity, Hepatotoxicity, CarcinogenicityAssesses the potential for adverse effects.

While the current scientific literature lacks specific machine learning models developed for this compound, the established methodologies in computational drug design provide a clear framework for how such in silico studies could be conducted to evaluate and optimize its potential as a therapeutic agent.

Pharmacological Characterization and Biological Activity Spectrum of N 3 Aminophenyl 2 Furamide

In Vitro Pharmacological Profiling

Enzyme inhibition assays are crucial for determining the potential of a compound to interfere with enzyme activity, a common mechanism for therapeutic agents.

A review of available scientific literature did not yield any specific studies on the kinase inhibitory activity of N-(3-aminophenyl)-2-furamide. Therefore, no data on its potency or selectivity against any kinase targets can be provided.

Table 1: Kinase Inhibition Profile of this compound

Kinase Target IC₅₀ (nM) Assay Conditions Reference

No specific data regarding the inhibitory effects of this compound on any protease enzymes were found in the conducted literature search.

Table 2: Protease Inhibition Profile of this compound

Protease Target IC₅₀ (nM) Ki (nM) Inhibition Type Reference

Investigations into the modulatory effects of this compound on other enzyme targets have not been reported in the available literature. For related structures, such as some 3–(4-aminophenyl)-coumarin derivatives, inhibitory activity against enzymes like acetylcholinesterase and butyrylcholinesterase has been observed. nih.govtandfonline.com

Table 3: Modulation of Other Enzyme Targets by this compound

Enzyme Target Effect EC₅₀/IC₅₀ (nM) Assay Conditions Reference

Receptor modulation studies are fundamental in understanding how a compound might affect cellular signaling pathways by interacting with cell surface or intracellular receptors.

There are no published studies detailing the binding affinity of this compound for any specific receptors. While related furan-2-carboxamide scaffolds have been investigated for their receptor antagonism, for example, at the urotensin-II receptor, no such data exists for the title compound. vulcanchem.com

Table 4: Receptor Binding Affinities of this compound

Receptor Target Ki (nM) IC₅₀ (nM) Radioligand Tissue/Cell Line Reference

Receptor Modulation Studies

Functional Assays for Receptor Agonism/Antagonism

The direct interaction of this compound with specific receptors, in terms of agonistic or antagonistic activity, is not extensively documented in publicly available research. However, the broader class of furan-containing compounds has been investigated for such properties. For instance, studies on A3 adenosine (B11128) receptor (A3AR) agonists have explored various C2-substituted furan (B31954) derivatives. In these studies, functional assays are crucial for determining the efficacy of a compound in activating or blocking a receptor.

Typically, functional assays for G protein-coupled receptors (GPCRs), such as the A3AR, involve measuring the downstream consequences of receptor activation. A common method is the measurement of cyclic adenosine monophosphate (cAMP) levels. Agonists of the A3AR, which is a Gi/o-coupled receptor, are expected to decrease forskolin-stimulated cAMP accumulation in cells engineered to express the receptor. The potency of an agonist is then quantified by its EC50 value, which is the concentration of the compound that elicits 50% of the maximal response.

While specific data for this compound is not available, a study on related nucleosides where the C2 substituent included furan ethynyl (B1212043) groups demonstrated significant in vitro binding to various biogenic amine receptors, including muscarinic (M2), serotonin (B10506) (5HT2A, 5HT2B, 5HT2C), and adrenergic (β3) receptors, with activities in the micromolar range. acs.org This suggests that the furan moiety can be part of a pharmacophore that interacts with a range of receptors. The specific functional consequence (agonism or antagonism) of this compound at these or other receptors remains to be elucidated through dedicated functional assays.

Cell-Based Assays

Cytotoxicity and Cell Viability Assays

The cytotoxic potential of this compound has been evaluated in the context of broader compound library screenings. While direct, comprehensive studies on this specific molecule are limited, data from related furan-amide compounds provide insights into its potential effects on cell viability.

In a large-scale screening of 320 compounds against MCF7 human breast cancer multicellular spheroids, a structurally related compound, N-{4-[(3,4-dichlorobenzoyl)amino]-2-methoxyphenyl}-2-furamide, demonstrated a cytotoxicity of 29% at a concentration of 6.25 µM. Another related compound, N-benzyl-2-methyl-3-furamide, showed 14% cytotoxicity under the same conditions. nih.govresearchgate.net These findings suggest that the furan-amide scaffold can contribute to cytotoxic activity, although the potency is highly dependent on the other substituents on the molecule.

A separate study involving a library of compounds screened for their ability to inhibit human papillomavirus (HPV) infection also assessed cytotoxicity in HaCaT cells. Within this library, a more complex furan-amide derivative, N-(4-((N-(4-chlorophenyl)formamido)methyl)phenyl)-2-furamide, was evaluated, though specific cytotoxicity data for this individual compound was not detailed in the primary publication. google.com.pg

The following table summarizes the cytotoxicity data for related furan-amide compounds.

Table 1: Cytotoxicity of Furan-Amide Derivatives in MCF7 Spheroids

Compound Name Concentration (µM) % Cytotoxicity
N-{4-[(3,4-dichlorobenzoyl)amino]-2-methoxyphenyl}-2-furamide 6.25 29 ± 4.7
N-benzyl-2-methyl-3-furamide 6.25 14

Data sourced from a study on the identification of novel anticancer compounds through screening of a drug library on multicellular spheroids. nih.govresearchgate.net

These results underscore the necessity for specific testing of this compound across various cell lines to determine its intrinsic cytotoxicity and therapeutic index. Standard assays for this purpose include the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity, and lactate (B86563) dehydrogenase (LDH) release assays, which indicate membrane damage. nih.gov

Cellular Pathway Modulation Studies

Research into the mechanisms of action of furan-amide derivatives has pointed towards the modulation of specific cellular pathways, with a notable focus on NAD(P)H:quinone oxidoreductase 2 (NQO2).

A potent and selective inhibitor of NQO2, known as S29434, is chemically identified as N-[2-(2-methoxy-6H-dipyrido{2,3-a:3,2-e}pyrrolizin-11-yl)ethyl]-2-furamide. ird.fr NQO2 is a flavoprotein that catalyzes the two-electron reduction of quinones, a process that can paradoxically lead to increased oxidative stress through the generation of unstable hydroquinones that auto-oxidize. nih.gov Inhibition of NQO2 by furan-amide compounds like S29434 has been shown to be protective in cellular models of toxicity. For instance, S29434 protected against paraquat-induced toxicity in vitro and in vivo, suggesting a key role for NQO2 in mediating oxidative stress. researchgate.net The inhibitory activity of such compounds is often potent, with quercetin, a natural flavone (B191248) inhibitor of NQO2, exhibiting a Ki of 21 nM. nih.gov

While direct data on this compound's effect on NQO2 is not available, its structural similarity to known furan-amide inhibitors suggests that this is a primary pathway for investigation.

Additionally, the broader class of aromatic amides has been implicated in the modulation of the p38 mitogen-activated protein kinase (MAPK) pathway. The p38 MAPK pathway is a key signaling cascade involved in cellular responses to stress, inflammation, and apoptosis. nih.gov For example, the compound 2-(4-aminophenyl)-7-methoxybenzothiazole has been shown to induce apoptosis in human leukemia cells through the upregulation of TNF-α and its receptor TNFR2, a process mediated by p38 MAPK. nih.gov Given that this compound contains an aminophenyl moiety, its potential to influence the p38 MAPK pathway warrants further investigation.

Phenotypic Screening

Phenotypic screening has emerged as a powerful tool in drug discovery, allowing for the identification of compounds with desired cellular effects without a preconceived target. This approach is particularly useful for complex diseases like type 2 diabetes mellitus (T2DM).

A notable example of the application of phenotypic screening to furan-containing compounds is the discovery of novel inhibitors of gluconeogenesis. In a screen of a compound library, furan-2-carboxylic acid derivatives were identified as potent inhibitors of this pathway. nih.gov The lead compound from this screen, SL010110, and its optimized derivative, 10v, demonstrated significant anti-gluconeogenesis and anti-hyperglycemic effects in both cellular and animal models of T2DM. This work highlights the potential of the furan scaffold to be a core component of molecules with beneficial metabolic activities. nih.gov

Another application of phenotypic screening has been in the identification of novel antimitotic agents. A screen of a diverse compound library for molecules that induce mitotic arrest led to the discovery of a family of biphenylacetamides. cam.ac.ukresearchgate.net While not furan-amides, this study exemplifies the power of phenotypic screening to uncover new chemical scaffolds with potent biological activity. The initial hit compound from this screen induced mitotic arrest at submicromolar concentrations, and subsequent optimization led to analogues with low nanomolar activity. cam.ac.ukresearchgate.net

Although there is no specific report of this compound being identified in a phenotypic screen, the success of such screens in identifying active furan-containing compounds for various diseases suggests that this would be a fruitful approach to further characterize its biological activity spectrum.

In Vivo Efficacy Studies in Disease Models

Evaluation in Inflammatory Disease Models

The anti-inflammatory potential of furan-amide derivatives has been investigated in preclinical in vivo models, most commonly the carrageenan-induced paw edema model in rodents. This model is a standard for assessing acute inflammation and the efficacy of anti-inflammatory drugs. pharmacologydiscoveryservices.com

A study evaluating a series of heteroaryl nitazoxanide (B1678950) analogs, which included furan-2-carboxamide and furan-3-carboxamide (B1318973) derivatives, demonstrated significant anti-inflammatory activity. ekb.eg Specifically, N-(5-nitrothiazol-2-yl)-furan-3-carboxamide showed a prominent anti-inflammatory effect at a dose of 100 mg/kg, with a 57% inhibition of paw edema at the third hour, which was comparable to the standard drug aceclofenac. ekb.egresearchgate.net The furan-2-carboxamide analog also exhibited remarkable anti-inflammatory properties. researchgate.net

The mechanism of action for the anti-inflammatory effects of related amide compounds has been explored. For example, N-(3-Florophenyl)ethylcaffeamide was shown to reduce paw edema in mice, an effect attributed to the decreased levels of cyclooxygenase-2 (COX-2), nitric oxide (NO), and tumor necrosis factor-alpha (TNF-α) in the inflamed tissue. nih.gov

The following table presents the in vivo anti-inflammatory activity of related furan-carboxamide derivatives in the carrageenan-induced rat paw edema model.

Table 2: Anti-inflammatory Activity of Furan-Carboxamide Derivatives in the Carrageenan-Induced Rat Paw Edema Model

Compound Dose (mg/kg) Time (hours) % Inhibition of Paw Edema
N-(5-nitrothiazol-2-yl)-furan-3-carboxamide 100 1 55.7
2 40.0
3 57.0
4 40.7
N-(5-nitrothiazol-2-yl)-furan-2-carboxamide 100 1 20.0
2 37.5
3 57.14
4 1.11
Aceclofenac (Standard) 10 1 74.0
2 50.0
3 47.0
4 44.0

Data adapted from a study on the biological activities of heteroaryl nitazoxanide analogs. ekb.eg

These findings suggest that the furan-amide scaffold is a promising platform for the development of novel anti-inflammatory agents. Further in vivo studies are warranted to determine if this compound shares these anti-inflammatory properties and to elucidate its specific mechanism of action in relevant disease models.

Assessment in Anti-infective Models (e.g., Antimicrobial, Antiviral, Antitubercular)

The investigation of this compound and its structural analogs has spanned various anti-infective models. The furan and benzamide (B126) moieties are recognized for their roles in biologically active compounds, prompting research into their antimicrobial, antiviral, and antitubercular potential. researchgate.netesisresearch.org

Antimicrobial Activity

Derivatives of furamide have been synthesized and evaluated for their in vitro antimicrobial activity against a range of pathogens. esisresearch.org Studies on related N-(2-hydroxy-4-substitutedphenyl)furamides have shown activity against both Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans. researchgate.netesisresearch.org For instance, certain substituted furamide compounds were found to be active against the Gram-negative bacterium Pseudomonas aeruginosa with a Minimum Inhibitory Concentration (MIC) value of 12.5 µg/mL. researchgate.netesisresearch.org Many related compounds also demonstrate antibacterial activity against the Gram-positive Staphylococcus aureus at a MIC value of 25 µg/mL. researchgate.netesisresearch.org

Additionally, some nitrofuran derivatives have shown therapeutic efficacy in animal models against infections caused by Escherichia coli, Salmonella schottmuelleri, and Klebsiella pneumoniae. nih.gov The antimicrobial potential of such compounds is often linked to their ability to inhibit essential microbial enzymes or pathways. evitachem.com

Antimicrobial Activity of Substituted Furamide Derivatives

MicroorganismTypeCompound ClassObserved MIC (µg/mL)Reference
Pseudomonas aeruginosaGram-negative BacteriaN-(2-hydroxy-4-substitutedphenyl)furamides12.5 researchgate.netesisresearch.org
Staphylococcus aureusGram-positive BacteriaN-(2-hydroxy-4-substitutedphenyl)furamides25 researchgate.netesisresearch.org
Candida albicansFungusN-(2-hydroxy-4-substitutedphenyl)furamides12.5 - 50 esisresearch.org

Antiviral Activity

The antiviral potential of this compound is not extensively documented in the reviewed literature. However, research on structurally related compounds provides some context. For example, piperazine (B1678402) derivatives, which can feature aminophenyl groups, have been investigated for their potential to inhibit viral replication. ontosight.ai Studies on other heterocyclic compounds have shown that modifications to amine groups can influence antiviral specificity, preserving action against RNA viruses while losing it for DNA viruses. nih.gov

Antitubercular Activity

Natural products and synthetic compounds containing heterocycles are significant areas of research for new antitubercular drugs. nih.gov While many classes of compounds are under investigation, specific data on this compound is limited. Research into nitrofuran derivatives showed that they did not respond to therapy against Mycobacterium tuberculosis at the tested dosage levels in one study. nih.gov However, other research programs have focused on synthesizing and evaluating new analogues of drugs like thiacetazone, which inhibit mycolic acid biosynthesis, a key component of the mycobacterial cell wall. plos.org The development of novel spectinamides, which overcome bacterial efflux pumps, represents another promising direction in the search for potent antitubercular agents. nih.gov

Anticancer Efficacy in Xenograft and Other Tumor Models

Preclinical evaluation of potential anticancer agents heavily relies on in vivo models, such as cell line-derived xenografts (CDX) and patient-derived xenografts (PDX). scispace.comnih.gov These models involve implanting human tumor cells or tissues into immunodeficient mice to assess a compound's therapeutic efficacy. scispace.comnih.govuin-alauddin.ac.id

While specific xenograft data for this compound was not prominent in the reviewed literature, related structures have been evaluated. The 2-methyl-3-furamide scaffold has been noted for its anticancer activities. biointerfaceresearch.com Furthermore, a novel antibody-drug conjugate, STRO-002, was developed to release the cytotoxin 3-aminophenyl hemiasterlin, which demonstrated efficacy in ovarian tumor models. nih.gov In another study, an adamantane (B196018) derivative, 2,2-Bis(4-(4-amino-3-hydroxyphenoxy)phenyl)adamantane (DPA), was shown to inhibit the growth of human colon cancer Colo 205 xenografts. nih.gov This compound induced cell cycle arrest and increased the expression of differentiation markers. nih.gov

The general methodology for these studies involves treating tumor-bearing mice with the test compound and measuring outcomes like tumor growth inhibition. scispace.com Compounds are often screened first in vitro or in preliminary in vivo assays, such as the hollow fiber assay, before advancing to more resource-intensive xenograft models. scispace.com The predictive value of xenograft models for clinical outcomes is a subject of ongoing research, with PDX models often considered more representative of patient tumor heterogeneity. nih.govuin-alauddin.ac.id

Anticancer Activity of Structurally Related Compounds in Xenograft Models

Compound/DrugTumor ModelKey FindingsReference
STRO-002 (releases 3-aminophenyl hemiasterlin)Ovarian Cancer XenograftSignificantly efficacious as monotherapy. nih.gov
DPA (Adamantane derivative)Colo 205 Colon Cancer XenograftInhibited tumor growth; enhanced anticancer activity of CPT-11. nih.gov
Curcumin (HDAC inhibitor)Human Lung Cancer XenograftExhibited anticancer activities. mdpi.com

Other Therapeutic Area Investigations (e.g., Anti-hyperlipidemic, Neurological)

Exploration of this compound in other therapeutic areas is not well-established in the available literature.

Anti-hyperlipidemic Investigations

There is no direct evidence from the reviewed sources to suggest that this compound has been evaluated for anti-hyperlipidemic activity. Research in this area has tended to focus on natural products. For example, metabolites from Commiphora mukul and lipophilic components from Artemisia integrifolia have demonstrated the ability to significantly reduce total cholesterol and triglycerides in animal models of hyperlipidemia. nih.govnih.gov

Neurological Investigations

Similarly, direct investigation of this compound in neurological disorder models appears limited. However, the structural components of the molecule are found in other compounds with neurological relevance. For instance, the presence of a thiophene (B33073) ring, which is structurally similar to a furan ring, is considered of potential interest for activity in the central nervous system. ontosight.ai Research into neurological disorders often focuses on agents with antioxidant and anti-inflammatory properties, such as constituents of cinnamon, which have shown neuroprotective effects in models of Alzheimer's and Parkinson's disease. neurology-asia.org

Mechanism of Action Elucidation and Molecular Target Identification for N 3 Aminophenyl 2 Furamide

Biochemical Pathway Investigation

A thorough review of scientific databases and literature reveals a scarcity of research focused on the specific biochemical pathways affected by N-(3-aminophenyl)-2-furamide. While the furan (B31954) and aminophenyl groups are present in various biologically active compounds, specific data for this combination remains elusive.

Elucidating Signaling Pathway Interference

There is currently no specific information detailing the interference of this compound with any known signaling pathways. The mechanism of action for structurally related compounds can sometimes offer clues. For instance, other furan-containing molecules have been noted for their ability to interfere with cell signaling pathways, and compounds with an aminophenyl group are known to interact with various biological targets. ontosight.ai However, without direct studies, any proposed mechanism for this compound is purely speculative. Research is needed to determine if it interacts with common pathways such as MAPK, NF-κB, or others critical to cellular function. researchgate.net

Modulators of Apoptosis and Autophagy Induction

The roles of apoptosis and autophagy are critical in determining cell fate, and many therapeutic compounds exert their effects by modulating these processes. A patent for certain 2-amino-thiazole derivatives suggests they can act as modulators of apoptosis, but these compounds are structurally distinct from this compound. google.com There is no published evidence to indicate whether this compound induces or inhibits apoptosis or autophagy. Experimental data from assays such as caspase activity studies or monitoring of autophagy markers like LC3 would be required to ascertain its effects on these fundamental cellular processes.

Protein-Ligand Interaction Mapping

Understanding how a compound interacts with proteins is fundamental to explaining its biological effects. For this compound, this area is significantly under-researched.

Identification of Direct Binding Partners

No direct binding partners for this compound have been identified in the reviewed literature. While general furan-containing compounds have been explored for their potential to bind to enzymes and receptors, and aminophenyl groups can participate in protein binding, specific targets for this compound have not been documented. ontosight.ai Techniques such as affinity chromatography, yeast two-hybrid screens, or computational docking studies would be necessary to identify its protein interaction profile.

Structural Biology Approaches (e.g., Co-crystallography, Cryo-Electron Microscopy for target complexes)

Consistent with the lack of identified binding partners, there are no available co-crystallography or cryo-electron microscopy structures of this compound in a complex with a protein target. Such structural data is invaluable for understanding the precise molecular interactions that drive the compound's activity and for guiding any potential drug development efforts.

Gene Expression Profiling and Proteomic Analysis

No studies have been published that utilize gene expression profiling (e.g., via microarrays or RNA-sequencing) or proteomic analysis to systematically catalogue the changes in a cell's transcriptome or proteome after treatment with this compound. Such studies are powerful tools for generating hypotheses about a compound's mechanism of action. For example, studies on other compounds, such as 2-aminobenzamide (B116534) derivatives, have successfully used gene expression analysis to link them to the inhibition of specific enzymes like histone deacetylases (HDACs) and a subsequent increase in the expression of certain genes. nih.gov Similar research on this compound would be required to understand its broader biological impact at a molecular level.

Structure Activity Relationship Sar and Lead Optimization Studies of N 3 Aminophenyl 2 Furamide Derivatives

Systematic Modification of the Furan (B31954) Ring System

The furan ring is a key heterocyclic core in this series. As a five-membered aromatic ring containing an oxygen atom, it is more reactive in electrophilic substitution reactions than benzene. wikipedia.org Its modification has been a central strategy in SAR studies.

Key modifications and findings include:

Substitution on the Furan Ring: The introduction of substituents at various positions of the furan ring can significantly impact activity. For instance, in related 2-methyl-3-furamide series, the presence of a methyl group was a common feature in synthesized anti-inflammatory agents. biointerfaceresearch.com In other studies, the addition of aryl groups to the furan ring, often at the 5-position through methods like the Meerwein arylation, has been explored to extend the molecule and probe interactions with target proteins. researchgate.net

Bioisosteric Replacement: Replacing the furan ring with other five-membered heterocycles is a common lead optimization strategy. For example, replacing the furan with a thiophene (B33073), pyrrole, or oxazole (B20620) can alter the electronic properties, hydrogen bonding capacity, and metabolic stability of the compound. Pyrrole can be synthesized from furan by reaction with ammonia (B1221849) over solid acid catalysts. wikipedia.org The choice of bioisostere can fine-tune the compound's interaction with its biological target. For instance, studies on N-acyl derivatives of 3-aminofurazanes (1,2,5-oxadiazoles), a furan bioisostere, demonstrated that this core was compatible with potent antiplasmodial activity. nih.gov

Hydrogenation: The saturation of the furan ring to dihydrofuran or tetrahydrofuran (B95107) derivatives can drastically alter the molecule's geometry from planar to a more three-dimensional shape. wikipedia.org This can impact how the molecule fits into a binding pocket and is a method to explore the necessity of the furan's aromaticity for activity.

Table 1: Impact of Furan Ring Modifications on Activity This table is a representative summary based on general findings in related heterocyclic compounds.

Modification TypeExampleGeneral ObservationReference
SubstitutionAddition of a methyl or aryl group at C5-positionCan enhance binding affinity by occupying additional hydrophobic pockets. biointerfaceresearch.com
Bioisosteric ReplacementFuran → ThiopheneModulates electronic nature and metabolic stability; often retains activity. nih.gov
Bioisosteric ReplacementFuran → Oxazole/ThiazoleIntroduces additional hydrogen bond acceptors/donors and alters geometry. nih.gov
SaturationFuran → TetrahydrofuranRemoves aromaticity, increases conformational flexibility. Often leads to reduced activity if aromaticity is key for binding. wikipedia.org

Exploration of Substituents on the Phenyl Ring

The 3-aminophenyl group is another critical component of the scaffold, offering a wide canvas for substitution to modulate the compound's properties. The nature and position of substituents on this ring can profoundly affect electronic distribution, lipophilicity, and steric profile, thereby influencing binding affinity and selectivity.

Positional Isomerism: The position of the amino group is crucial. While the parent compound is a 3-amino derivative, moving the amino group to the 2- or 4-position would significantly alter the vector and distance of its hydrogen bonding groups relative to the rest of the molecule. Studies on analogous structures have shown that the specific placement of substituents is critical; for example, moving a nitro group from the para- to the meta-position on an N-phenethyl moiety converted a potent agonist into an antagonist. mdpi.com

In studies of related N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides, the presence of nitro and hydroxyl groups on the phenyl ring was found to be important for potency against drug-resistant S. aureus. researchgate.net

Similarly, for N-acyl furazan (B8792606) derivatives with antiplasmodial activity, the substitution pattern on a benzamide's phenyl ring was shown to directly affect both efficacy and cytotoxicity. nih.gov A derivative with a 3-(trifluoromethyl)benzamide (B157546) moiety was particularly potent. nih.gov

Steric Effects: The size and location of substituents influence how the molecule can orient itself within a target's binding site. rsc.org Bulky groups can either provide beneficial van der Waals interactions or cause steric clashes that prevent optimal binding.

Table 2: Influence of Phenyl Ring Substituents on Biological Activity This table collates findings from various structurally related amide series.

Substituent TypePositionExampleObserved Effect on ActivityReference
Electron-Withdrawingmeta-CF3Increased potency in some antimalarial benzamide (B126) series. nih.gov
Electron-Withdrawingpara/ortho-NO2Important for potency in certain antibacterial benzamides. researchgate.net
Electron-Donatingpara-OCH3Found to be the most active in a series of antimicrobial benzoxazole (B165842) derivatives. researchgate.net
Halogenpara-Cl, -BrOften enhances activity in antifungal agents by increasing lipophilicity and forming halogen bonds. nih.gov

Amide Linkage Modifications and Their Impact on Activity

The amide bond is a cornerstone of this molecular architecture, providing structural rigidity and key hydrogen bonding features. researchgate.net It serves as a planar, stable linker connecting the furan and aminophenyl moieties.

Hydrogen Bonding: The amide N-H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) is a hydrogen bond acceptor. These interactions are often essential for anchoring the ligand within the active site of a protein.

Conformational Restriction: Due to partial double-bond character, rotation around the C-N amide bond is restricted, which limits the conformational freedom of the molecule. mdpi.com This pre-organization can be entropically favorable for binding.

Bioisosteric Replacement of the Amide Linkage: Replacing the amide bond can probe its importance and improve properties like metabolic stability.

Thioamides (-CSNH-): Replacing the carbonyl oxygen with sulfur alters the hydrogen bonding capability and electronic properties.

Reversed Amides (-NHCO-): Reversing the amide bond repositions the hydrogen bond donor and acceptor, which can be used to test the required orientation for target binding.

Esters (-COO-): Replacing the NH group with an oxygen removes a hydrogen bond donor, which can test the importance of this interaction for activity.

Homologation: Inserting a methylene (B1212753) (-CH2-) spacer between the phenyl ring and the amide nitrogen (i.e., creating a phenylacetamide) can decrease activity, as seen in related benzamide series. researchgate.net This suggests that the direct connection and rigidity of the N-phenylamide scaffold is crucial.

Identification of Pharmacophores and Key Structural Features for Efficacy

A pharmacophore model describes the essential three-dimensional arrangement of functional groups required for biological activity. researchgate.netnih.gov For the N-(3-aminophenyl)-2-furamide scaffold, a general pharmacophore can be proposed based on its constituent parts and SAR data from related compounds.

The key pharmacophoric features likely include:

Aromatic/Hydrophobic Group: The furan ring serves as a core aromatic and hydrophobic feature.

Hydrogen Bond Acceptor (HBA): The oxygen atom within the furan ring and, more significantly, the carbonyl oxygen of the amide linkage.

Hydrogen Bond Donor (HBD): The amide N-H group and the protons of the 3-amino group on the phenyl ring.

Aromatic Ring: The phenyl ring, which can engage in π-π stacking or hydrophobic interactions.

A 3D-pharmacophore hypothesis for a related series of antibacterial agents identified the benzamide moiety, specific substituents on the phenyl ring (NO2, OH), and an alkyl group as critical features for potency. researchgate.net This highlights the importance of the spatial arrangement of H-bond donors, acceptors, and aromatic regions for effective interaction with the biological target. mdpi.com

Table 3: Putative Pharmacophore Features of this compound

Structural MoietyPharmacophoric FeaturePotential InteractionReference
Furan RingAromatic / Hydrophobicπ-π stacking, hydrophobic interactions mdpi.com
Amide Carbonyl (C=O)Hydrogen Bond AcceptorH-bonding with donor residues (e.g., Lys, Arg) nih.gov
Amide Amine (N-H)Hydrogen Bond DonorH-bonding with acceptor residues (e.g., Asp, Glu) nih.gov
Phenyl RingAromatic / Hydrophobicπ-π stacking, hydrophobic interactions mdpi.com
3-Amino Group (-NH2)Hydrogen Bond Donor / BaseH-bonding, salt bridge formation researchgate.net

Optimization for Potency, Selectivity, and Desired Pharmacological Profile

Lead optimization aims to refine a lead compound into a clinical candidate by improving its potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. nih.gov For this compound derivatives, this involves a multiparameter optimization process informed by the SAR.

Improving Potency: Potency can be enhanced by introducing substituents that strengthen interactions with the target. For example, adding a group to the phenyl ring that can access a previously unoccupied hydrophobic pocket or form an additional hydrogen bond could increase binding affinity.

Enhancing Selectivity: Selectivity, the ability to bind to the intended target over other related targets, is crucial for minimizing off-target effects. This can be achieved by exploiting subtle differences in the binding sites of different proteins. For instance, introducing a bulky substituent might be tolerated by the intended target but cause a steric clash in the binding site of an off-target protein. Optimization of N-3-benzylimidazoquinazolinones as PDE5 inhibitors showed that specific sulfonamide analogues were both more potent and more selective than the initial lead. nih.gov

Improving Pharmacokinetics: Modifications are often required to improve drug-like properties. For antiplasmodial compounds, replacing a methyl group with a trifluoromethyl group on the benzamide ring not only impacted activity but also improved permeability. nih.gov In the successful optimization of a related N-(4-(3-aminophenyl)thiazol-2-yl)acetamide scaffold for cancer, SAR studies led to a lead compound with high potency, the ability to overcome drug resistance, and good pharmacokinetic properties, demonstrating a significant reduction in tumor growth in vivo. nih.gov

The optimization process is an iterative cycle of design, synthesis, and testing, where SAR and pharmacophore models are continuously refined to guide the synthesis of improved compounds. malariaworld.org

Preclinical Research and Development Considerations for N 3 Aminophenyl 2 Furamide

Preclinical Safety Evaluation Strategy

The preclinical safety evaluation for N-(3-aminophenyl)-2-furamide would be guided by international regulatory guidelines, such as those from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA). europa.eufda.gov The primary objectives of this strategy are to identify potential target organs for toxicity, understand the dose-response relationship, and assess the reversibility of any adverse effects. cddf.org This involves a tiered approach, starting with broad screening and moving to more specialized and long-term studies.

Non-clinical Toxicology Studies

Non-clinical toxicology studies are fundamental to characterizing the safety profile of this compound. These studies are designed to detect potential adverse effects of the compound through a variety of assays and animal models. nih.gov The design of these studies, including the choice of species, duration of exposure, and endpoints measured, is critical for obtaining relevant and translatable data for human risk assessment.

A key goal of toxicology studies is to identify which organs or tissues are most susceptible to the effects of this compound. This is typically achieved through repeat-dose toxicity studies in at least two mammalian species, one rodent and one non-rodent. nih.gov These studies involve administering the compound daily for a specified period, followed by a thorough examination of all organs and tissues (histopathology).

Should any toxic effects be observed, a reversibility assessment is conducted. This involves a "recovery" period where the administration of the compound is stopped, and the animals are monitored to see if the adverse effects diminish or disappear. This helps to determine if the potential toxicity is transient or permanent.

Table 1: Hypothetical Target Organ and Reversibility Data for this compound

Target OrganFindingReversibility
LiverMild hepatocellular hypertrophyFully reversible
KidneyNo significant findingsNot applicable
SpleenMinimal lymphoid depletionPartially reversible

This table presents hypothetical data for illustrative purposes.

Genotoxicity assays are crucial for determining if this compound has the potential to damage genetic material (DNA), which could lead to mutations and potentially cancer. researchgate.neteuropa.eu A standard battery of tests is employed to assess different aspects of genotoxicity. service.gov.uk

The Ames test, a bacterial reverse mutation assay, is a common initial screen for gene mutations. nih.gov This is typically followed by in vitro tests in mammalian cells to detect chromosomal damage, such as the micronucleus test or the chromosomal aberration assay. If these in vitro tests are positive, in vivo genotoxicity studies in animals are conducted to assess the compound's effect in a whole organism.

Table 2: Standard Genotoxicity Screening Battery

Assay TypePurposeTypical System
Gene MutationDetects point mutationsSalmonella typhimurium (Ames Test)
Chromosomal Damage (in vitro)Detects chromosomal aberrationsMammalian cell lines (e.g., CHO, V79)
Chromosomal Damage (in vivo)Confirms in vitro findings in a whole organismRodent hematopoietic cells (Micronucleus Test)

The potential for this compound to adversely affect the immune system is evaluated through immunotoxicity studies. nih.govfda.gov Unintended immunosuppression or immunostimulation can have serious consequences. epa.gov Standard toxicology studies provide initial clues, such as changes in lymphoid organ weights or histology. nih.gov

Mutagenicity and Genotoxicity Screening

Safety Pharmacology Profiling

Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of this compound on vital physiological functions. erbc-group.com These studies are a critical component of the safety evaluation, focusing on effects that could have immediate and life-threatening consequences. nih.gov

The "core battery" of safety pharmacology studies is mandated by regulatory agencies to assess the effects of a new drug candidate on the cardiovascular, central nervous, and respiratory systems. cddf.org

Cardiovascular System: This involves evaluating the effects of this compound on heart rate, blood pressure, and cardiac electrical activity (electrocardiogram or ECG). The hERG (human Ether-à-go-go-Related Gene) assay is a crucial in vitro test to assess the potential for QT interval prolongation, a risk factor for serious cardiac arrhythmias.

Central Nervous System (CNS): CNS safety pharmacology studies assess the compound's effects on behavior, coordination, and motor function in animals. A functional observational battery (FOB) or Irwin test is commonly used for this purpose.

Respiratory System: These studies evaluate the effects on respiratory rate, tidal volume, and other measures of pulmonary function.

Table 3: Core Battery Safety Pharmacology Assays

SystemKey Parameters EvaluatedTypical Assays
CardiovascularHeart rate, blood pressure, ECG intervals (e.g., QT)In vivo telemetry in conscious animals, hERG assay (in vitro)
Central Nervous SystemBehavior, motor activity, coordination, body temperatureFunctional Observational Battery (FOB), Irwin test
RespiratoryRespiratory rate, tidal volume, hemoglobin oxygen saturationWhole-body plethysmography
Extended Safety Panels for Off-target Interactions

In the early stages of drug discovery, a crucial step is to assess the potential for a new chemical entity to interact with unintended biological targets. These off-target interactions can lead to undesirable side effects or toxicity. Extended safety panels, also known as safety pharmacology or off-target screening panels, are employed for this purpose. These panels consist of a broad range of assays designed to detect interactions with a wide variety of receptors, enzymes, ion channels, and transporters that are known to be implicated in adverse drug reactions. vectorb2b.com

While specific experimental data for this compound against a comprehensive safety panel is not publicly available, the standard procedure would involve testing the compound at various concentrations against a panel of targets. An example of the composition of a standard safety panel is provided below.

Table 1: Example Composition of an Extended Safety Panel

Target ClassExamples of TargetsPotential Adverse Effects Associated with Inhibition
GPCRs Adrenergic, Dopaminergic, Serotonergic, Muscarinic, Histaminergic ReceptorsCardiovascular changes, CNS effects, allergic responses
Ion Channels hERG, Sodium, Calcium, Potassium ChannelsCardiac arrhythmias, neurological effects
Enzymes COX-1, COX-2, Phosphodiesterases (PDEs)Gastrointestinal toxicity, inflammatory changes, cardiovascular effects
Transporters Dopamine Transporter (DAT), Serotonin (B10506) Transporter (SERT), Norepinephrine Transporter (NET)CNS side effects, potential for drug-drug interactions
Nuclear Receptors Pregnane X Receptor (PXR), Constitutive Androstane Receptor (CAR)Drug-drug interactions, endocrine disruption

Compounds with structures similar to this compound, such as those containing a furan-2-carboxamide backbone, have been investigated for various potential therapeutic applications. ontosight.aiontosight.ai However, without specific screening data, the biological activities and potential off-target interactions of this compound remain speculative. ontosight.ai

Pharmacokinetic (PK) and Pharmacodynamic (PD) Characterization

Pharmacokinetics (PK) describes the journey of a drug through the body, encompassing absorption, distribution, metabolism, and excretion (ADME), essentially "what the body does to the drug." Pharmacodynamics (PD), on the other hand, describes the biochemical and physiological effects of the drug on the body, or "what the drug does to the body." A thorough characterization of both PK and PD properties is fundamental in preclinical development to establish a relationship between drug exposure and its therapeutic effect. google.co.ug

ADME studies are a cornerstone of drug development, as they provide critical data to predict a drug's bioavailability, tissue penetration, and clearance. Poor ADME properties are a significant cause of failure for many drug candidates during clinical trials. vectorb2b.combioline.org.br Therefore, conducting in vitro ADME tests early in the discovery process is a crucial strategy to select the most promising lead compounds. vectorb2b.com

Metabolic stability is a key determinant of a drug's half-life and oral bioavailability. It is typically assessed in vitro using liver fractions, such as liver microsomes or hepatocytes, which contain the primary enzymes responsible for drug metabolism. pharmaron.comresearchgate.net The most common approach involves incubating the compound with liver microsomes in the presence of necessary cofactors (e.g., NADPH for Phase I reactions) and measuring the rate at which the parent compound disappears over time. pharmaron.comkuleuven.be

Compounds with low stability in liver microsomes often exhibit high first-pass metabolism in the liver, leading to poor oral bioavailability. kuleuven.be While specific metabolic stability data for this compound is not available in published literature, studies on compounds with similar amide linkages have shown that this functional group can be a metabolic weak point susceptible to hydrolysis. researchgate.net For instance, a class of compounds known as Nα-aroyl-N-aryl-phenylalanine amides (AAPs) were found to degrade rapidly in microsomal suspensions. kuleuven.be

The results of an in vitro metabolic stability assay are typically reported as the percentage of the compound remaining after a specific incubation time or as an intrinsic clearance (CLint) value.

Table 2: Illustrative Data from a Typical In Vitro Metabolic Stability Assay in Rat Liver Microsomes (RLM)

CompoundIncubation Time (min)% Parent Compound RemainingHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Stability Classification
Compound A (High Stability) 6092> 60< 12Low
Compound B (Moderate Stability) 60453555Moderate
Compound C (Low Stability) 60< 58> 230High

This table presents hypothetical data to illustrate typical results from a metabolic stability assay.

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein (B1211001) (AAG), is a critical pharmacokinetic parameter. uomustansiriyah.edu.iq This is because only the unbound (free) fraction of a drug is generally considered pharmacologically active and available to diffuse into tissues to interact with its target. uomustansiriyah.edu.iqthermofisher.com High plasma protein binding can restrict a drug's distribution and reduce its clearance.

The unbound fraction (fu) is determined experimentally using methods like equilibrium dialysis, ultrafiltration, or ultracentrifugation. thermofisher.comresearchgate.net The Rapid Equilibrium Dialysis (RED) device is a common tool used for these measurements. thermofisher.com

No specific plasma protein binding data for this compound has been published. However, studies on other compounds provide insight into the expected range of values and interspecies differences. For example, the histone deacetylase inhibitor MS-275, which also contains an aminophenyl group, was found to have an unbound fraction of approximately 18.8% in human plasma, indicating moderate binding. This study also highlighted significant differences in binding across species, which can impact the translation of pharmacokinetic data from animals to humans.

Table 3: Example of In Vitro Plasma Protein Binding Data Across Species

SpeciesPlasma Protein Binding (%)Unbound Fraction (fu,p)
Human 81.20.188
Dog 56.40.436
Rat 60.70.393
Mouse 62.40.376

Data presented is for the compound MS-275 and serves as an illustrative example.

Understanding the routes by which a compound and its metabolites are eliminated from the body is essential for a complete pharmacokinetic profile. The primary routes of excretion are renal (via urine) and hepatic (via bile into feces). The specific pathways for this compound have not been documented. However, insights can be drawn from structurally related drugs.

For example, Diloxanide (B1670642) furoate, a drug that also contains a furan-amide structure, is hydrolyzed in the gut to diloxanide and furoic acid. pharmacompass.comchemicalbook.com The active diloxanide portion is then extensively metabolized, primarily through glucuronidation, and is rapidly excreted in the urine (approximately 90%), with a smaller fraction (about 10%) excreted in the feces. pharmacompass.comchemicalbook.com It is plausible that this compound could undergo similar metabolic transformations, such as hydrolysis of the amide bond, followed by conjugation reactions (e.g., glucuronidation or sulfation) of the resulting aminophenyl and furoic acid moieties, leading to renal excretion. However, dedicated studies would be required to confirm these pathways.

PK/PD modeling integrates pharmacokinetic and pharmacodynamic data to establish a mathematical relationship between the drug dose, systemic exposure, and the magnitude of the pharmacological effect over time. This modeling is a powerful tool in drug development that helps in predicting the time course of drug action and optimizing dosage regimens for clinical studies.

A key goal is to identify a PK/PD index that best correlates with the drug's efficacy. Common PK/PD indices include:

fT > MIC: The percentage of the dosing interval during which the free drug concentration remains above the Minimum Inhibitory Concentration (for antimicrobials).

fCmax/MIC: The ratio of the maximum free drug concentration to the MIC.

fAUC/MIC: The ratio of the area under the free drug concentration-time curve to the MIC.

While these indices are specific to antimicrobial agents, analogous indices are developed for other drug classes by replacing MIC with a relevant potency metric, such as the half-maximal effective concentration (EC50).

Currently, there are no published PK/PD models or established exposure-response correlations for this compound. The development of such a model would require generating robust in vivo efficacy data at multiple dose levels and corresponding pharmacokinetic data. These datasets would then be analyzed using specialized software to fit various models (e.g., Emax models) and establish a quantitative link between drug exposure and the desired therapeutic outcome. This correlation is vital for predicting effective dose ranges in humans and increasing the probability of success in clinical trials.

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

Plasma Protein Binding

Species Selection and Relevance in Preclinical Models

The selection of appropriate animal models is a cornerstone of preclinical research. The primary goal is to use species that are most likely to predict human responses to a new chemical entity. This choice is not arbitrary but is based on scientific justification, considering factors such as metabolic similarity, target expression, and physiological relevance to the intended human disease. For a small molecule like this compound, a tiered approach involving both rodent and non-rodent species is standard practice to meet regulatory requirements for toxicology studies. nih.gov

Justification for Animal Model Selection

The rationale for selecting specific animal models for the preclinical assessment of this compound would be guided by its intended therapeutic target and mechanism of action. Generally, initial studies are conducted in smaller species like mice and rats due to their well-characterized genetics, cost-effectiveness, and rapid breeding cycles. nih.gov These models are valuable for early-stage efficacy and safety profiling.

For instance, if this compound were being investigated for a fibrotic disease, mouse models using agents like bleomycin (B88199) to induce fibrosis are commonly employed. nih.gov Such models allow for the assessment of the compound's effect on key fibrotic markers and histological changes. nih.gov The choice between different rodent models, such as rats versus mice, can be significant; studies have shown that rats and dogs can be suitable in vivo models for predicting the potency of certain drug formulations in humans. nih.gov

Following initial rodent studies, a larger non-rodent species, such as dogs or non-human primates, is typically required by regulatory agencies like the U.S. Food and Drug Administration (FDA) for toxicology assessments before human trials can begin. nih.gov The selection of the non-rodent species is based on which animal's metabolic profile and physiological response to the drug class are most similar to humans.

Animal Model Justification for Use in Preclinical Studies Common Applications
Mouse (Mus musculus) Well-characterized genetics, availability of transgenic strains, cost-effective, rapid reproduction. nih.govEarly efficacy, mechanism of action, disease modeling (e.g., bleomycin-induced fibrosis, xenografts). nih.govnih.gov
Rat (Rattus norvegicus) Larger size than mice allows for easier blood sampling and surgical procedures, extensive historical database for toxicology. nih.govunderstandinganimalresearch.org.ukToxicology, pharmacokinetics, efficacy studies. nih.gov
Dog (Canis lupus familiaris) Good predictor of human pharmacokinetics for some compounds, suitable for long-term studies. nih.govunderstandinganimalresearch.org.ukNon-rodent toxicology, cardiovascular safety pharmacology. understandinganimalresearch.org.uk
Non-Human Primate (e.g., Macaca fascicularis) Closest phylogenetic relationship to humans, providing high translational relevance for certain biological pathways. nih.govnih.govComplex biological therapies, immunogenicity, specific target validation. nih.gov

This table is illustrative and provides a general overview of animal model selection in preclinical research.

Challenges in Preclinical Development and Mitigation Strategies

The path of a compound through preclinical development is fraught with challenges that can lead to high rates of attrition. frontiersin.org Key obstacles include the predictive accuracy of animal models, the translation of in vitro and in vivo data, and the control of impurities.

Predictive Accuracy of Animal Models

Mitigation Strategies:

Use of Multiple Models: Employing more than one animal model can provide more robust data for preclinical assessment. nih.gov For instance, using both a chemically-induced disease model (e.g., bleomycin) and a model driven by genetic overexpression (e.g., adenoviral-driven TGF-β) could offer a more comprehensive picture of a compound's potential. nih.gov

Genetically Engineered Models: Utilizing genetically engineered models (GEMs), such as humanized mice, can improve predictive accuracy by incorporating human genes or receptors. nih.gov

Integrated Data Analysis: Combining data from in vivo animal studies with in vitro human cell assays and computational modeling can help build a more complete and predictive profile of a compound's behavior. nih.govfrontiersin.org

Translation of In Vitro and In Vivo Data to Clinical Outcomes

A frequent hurdle is the difficulty in translating promising results from in vitro (cell-based) assays to in vivo (whole animal) studies, and subsequently to human clinical trials. A compound may show high potency in an isolated enzyme assay but fail in an animal model due to poor absorption, rapid metabolism, or unforeseen toxicity. frontiersin.org For example, in vitro experiments with 2'-modified mRNA showed that while some modifications allowed for translation in a cell-free system (rabbit reticulocyte lysate), they failed to produce the desired protein in vivo (Xenopus laevis oocytes), highlighting the translation gap. nih.gov

Mitigation Strategies:

Physiologically-Based Pharmacokinetic (PBPK) Modeling: PBPK models integrate in vitro data on a compound's properties with physiological data to simulate its pharmacokinetics in different species, including humans. This can help predict in vivo behavior and inform study design.

Early ADME Profiling: Conducting early studies on absorption, distribution, metabolism, and excretion (ADME) helps to identify potential liabilities that could hinder in vivo efficacy.

Use of Multicellular Spheroids: Three-dimensional cell culture models, such as multicellular spheroids, can better mimic the in vivo environment of a solid tumor compared to traditional two-dimensional cell monolayers, potentially improving the correlation between in vitro and in vivo anticancer activity. researchgate.net

Impurity and Contaminant Assessment in Preclinical Batches

The purity of the drug substance used in preclinical studies is paramount. Impurities in a preclinical batch of this compound could confound study results, leading to misinterpretation of its efficacy or toxicity profile. These impurities can arise from starting materials, intermediates, by-products of the synthesis process, or degradation. fda.govfda.gov For example, reagents used in synthesis, such as tertiary amines, can contain secondary amine impurities that may lead to the formation of nitrosamines, which are probable human carcinogens. fda.gov

Mitigation Strategies:

Rigorous Analytical Characterization: Each batch of this compound intended for preclinical use must be thoroughly analyzed to identify and quantify any impurities. fda.gov This involves using a suite of analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Establishment of Specifications: Clear specifications for the drug substance, including acceptable limits for identified and unidentified impurities, should be established and justified based on data from batches used in pivotal preclinical studies. fda.gov

Process Control: Understanding the manufacturing process is key to controlling impurities. This includes evaluating raw materials and identifying steps where impurities might be introduced or need to be removed. fda.gov

Challenge Description Mitigation Strategy
Predictive Accuracy of Models Animal models may not fully recapitulate human disease or toxicology, leading to failed clinical translation. nih.govunderstandinganimalresearch.org.ukUse of multiple and diverse animal models; employ genetically engineered models; integrate data with in vitro human systems. nih.govnih.gov
In Vitro to In Vivo Translation Promising results in cell-based assays often do not translate to efficacy or safety in whole animals. frontiersin.orgnih.govEarly ADME/Tox profiling; use of advanced in vitro models (e.g., spheroids); PBPK modeling. frontiersin.orgresearchgate.net
Impurity and Contaminant Assessment Uncontrolled impurities in drug batches can confound preclinical results and pose safety risks. fda.govfda.govRigorous analytical testing of batches; establishment of justified specifications; robust manufacturing process control. fda.govfda.gov

This table summarizes key preclinical challenges and corresponding mitigation strategies.

Future Research Directions and Therapeutic Potential of N 3 Aminophenyl 2 Furamide

Development of Novel Therapeutic Applications

Future research will likely focus on evaluating N-(3-aminophenyl)-2-furamide across a spectrum of biological assays to uncover its therapeutic utility. The structural motifs present in the compound suggest potential applications in oncology, infectious diseases, and inflammatory conditions.

Anticancer Activity : The furan-carboxamide structure is a recurring feature in compounds investigated for anticancer properties. ontosight.aiontosight.ai For instance, a screening of a chemical library against multicellular breast cancer spheroids identified several furamide derivatives with cytotoxic effects. researchgate.net This suggests that this compound should be prioritized for screening against various cancer cell lines, including solid tumors where drug penetration is a challenge. Research could focus on its ability to inhibit key oncogenic pathways or modulate enzymes like proteases or kinases, which are often dysregulated in cancer. ontosight.ai

Antimicrobial Effects : Benzamide (B126) derivatives, which are structurally related to this compound, have demonstrated significant antibacterial activity. researchgate.net Specifically, certain N-(2-hydroxy-nitrophenyl)benzamide derivatives have shown potency against drug-resistant bacteria. researchgate.net This precedent strongly supports the investigation of this compound and its analogues as novel antimicrobial agents, particularly against challenging pathogens.

Anti-inflammatory Potential : The furan (B31954) moiety is present in various compounds with anti-inflammatory properties. A study involving the synthesis of 2-methyl-3-furamides led to the discovery of agents with notable anti-inflammatory activity. biointerfaceresearch.com This provides a rationale for investigating this compound in cellular and animal models of inflammation.

Table 1: Biological Activities of Structurally Related Furamide Derivatives

Compound Name Observed Biological Activity Reference
N-{2-[(allylamino)carbonyl]phenyl}-2-furamide Moderate cytotoxicity against MCF-7 breast cancer spheroids. researchgate.net
N-{4-[(3,4-dichlorobenzoyl)amino]-2-methoxyphenyl}-2-furamide Moderate cytotoxicity against MCF-7 breast cancer spheroids. researchgate.net
2,5-Dimethyl-N-aryl-3-furamides Anti-inflammatory activity in carrageenan-induced paw edema model. biointerfaceresearch.com
N-[3-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]furan-2-carboxamide Potential anti-inflammatory, antibacterial, and anticancer properties suggested based on structure. ontosight.ai

Combination Therapies Involving this compound

To enhance therapeutic efficacy and overcome potential resistance, future studies should explore the use of this compound in combination with existing drugs. If its anticancer potential is confirmed, a key area of investigation would be its synergy with established chemotherapeutics or targeted agents. For example, combination studies with EGFR inhibitors like erlotinib (B232) have shown promise in overcoming resistance in non-small cell lung cancer (NSCLC). google.com A similar strategy could be envisioned for this compound, where it might act as a sensitizer (B1316253) to a primary therapeutic agent. google.com Research should focus on identifying synergistic interactions that allow for lower doses of one or both agents, potentially reducing toxicity while achieving a greater therapeutic effect.

Advanced Drug Delivery Systems

The clinical success of a promising compound often depends on its formulation and delivery. Advanced drug delivery systems (DDS) could play a crucial role in optimizing the therapeutic index of this compound. kinampark.com

Future research in this area could involve:

Nanoparticle Encapsulation : Formulating this compound into biodegradable polymeric nanoparticles or liposomes could improve its solubility, stability, and pharmacokinetic profile. mdpi.com Such nanocarriers can also be engineered for targeted delivery to specific tissues, like tumors, by leveraging the enhanced permeability and retention (EPR) effect. mdpi.com

Controlled Release Formulations : Developing controlled-release systems, such as hydrogels or osmotic pumps, could ensure sustained and predictable release of the compound over time. kinampark.comptfarm.pl This would help maintain drug concentrations within the therapeutic window, improving efficacy and patient compliance. ptfarm.pl

Polymer Conjugation : Covalently attaching this compound to biocompatible polymers like polyethylene (B3416737) glycol (PEG) or N-(2-hydroxypropyl)methacrylamide (HPMA) copolymers could enhance its circulation half-life and reduce immunogenicity. kinampark.com

Table 2: Potential Drug Delivery Systems for this compound

Delivery System Potential Advantage Mechanism of Action Reference
Polymeric Nanoparticles Improved solubility, targeted delivery, protection from degradation. Encapsulation of the drug within a polymer matrix, potential for surface functionalization for active targeting. mdpi.com
Liposomes Enhanced bioavailability, reduced toxicity, ability to carry both hydrophilic and hydrophobic drugs. Encapsulation within a lipid bilayer vesicle. mdpi.com
Hydrogels Sustained and localized drug release. Drug is trapped within a three-dimensional polymer network and released via diffusion or degradation. mdpi.com
Polymer-Drug Conjugates Increased half-life, improved solubility, potential for targeted delivery. Covalent linkage of the drug to a polymer backbone. kinampark.com

Addressing Drug Resistance Mechanisms

A critical area of modern pharmacology is the development of compounds that can circumvent or overcome drug resistance. The structural class of this compound holds promise in this regard. Research has shown that specific chemical modifications to benzamide and phenylacetamide scaffolds can enhance their potency against drug-resistant bacteria like Staphylococcus aureus (S. aureus). researchgate.net

A quantitative structure-activity relationship (QSAR) study on a series of amide derivatives identified key molecular features for combating resistance:

The presence of a benzamide moiety, rather than a phenylacetamide structure, was found to increase activity against drug-resistant S. aureus. researchgate.net

Substitutions on the phenyl ring, such as the inclusion of nitro (NO2) and hydroxyl (OH) groups, were important for improving potency. researchgate.net

The electronic properties of substituents were also crucial; groups that enhance the electron-donor capability of the phenolic ring system increased the compound's potency. researchgate.net

This suggests a clear path for future research: the synthesis and evaluation of this compound derivatives. By systematically modifying the phenyl and furan rings based on these established principles, it may be possible to develop potent agents active against resistant bacterial strains or cancer cell lines. Another benzamide derivative, BAS-118, has demonstrated potent and selective activity against Helicobacter pylori isolates that are resistant to standard antibiotics like clarithromycin (B1669154) and metronidazole. researchgate.net

Personalized Medicine Approaches

The future development of this compound could be significantly enhanced by integrating personalized medicine strategies. This approach aims to tailor medical treatment to the individual characteristics of each patient. If the compound is found to act on a specific molecular target, such as a particular enzyme or receptor, then biomarkers could be developed to identify patient populations most likely to respond to treatment.

For example, if this compound is developed as an anticancer agent, its use could be guided by the genetic profile of a patient's tumor. Patients with specific mutations in the drug's target pathway could be selected for treatment, increasing the likelihood of a positive outcome. Similarly, in an infectious disease context, the susceptibility of a particular bacterial or viral strain to the compound could be tested prior to initiating therapy, ensuring that the treatment is appropriate for the specific infection and helping to combat the spread of resistance.

Q & A

Q. What are the established synthetic routes for N-(3-aminophenyl)-2-furamide, and how do reaction conditions impact yield?

Methodological Answer: The synthesis typically involves coupling a furan-2-carboxylate derivative with a substituted aminophenyl group. For example, methyl-5-(3-hydroxyphenyl)furan-2-carboxylate can be hydrolyzed to the carboxylic acid, followed by activation with oxalyl chloride (C₂O₂Cl₂) in dichloromethane (DCM) under reflux. The activated intermediate is then reacted with 3-aminophenyl derivatives using dimethylaminopyridine (DMAP) in DMF at 60°C for 36 hours . Key factors affecting yield include:

  • Reaction time : Prolonged reflux (48–72 hours) improves coupling efficiency.
  • Temperature : Higher temperatures (50–60°C) enhance reactivity but may require inert atmospheres to prevent decomposition.
  • Catalyst : DMAP accelerates amide bond formation by acting as a nucleophilic catalyst.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer: Structural confirmation relies on:

  • NMR spectroscopy : ¹H and ¹³C NMR identify aromatic protons (δ 6.5–8.0 ppm for furan and phenyl groups) and confirm amide bond formation (C=O at ~165–170 ppm in ¹³C NMR) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., C₁₁H₁₁N₂O₂, theoretical m/z 203.0821) .
  • Infrared (IR) spectroscopy : Absorbance at ~1650 cm⁻¹ confirms the amide C=O stretch .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination or alkylation) on the aromatic ring influence bioactivity?

Methodological Answer: Substituents significantly alter electronic and steric properties, impacting biological interactions. For example:

  • Fluorination : Introducing a fluorine atom at the 4-position of the phenyl ring (as in N-(3-amino-4-fluorophenyl)-2-furamide) enhances metabolic stability and binding affinity to target enzymes due to electronegativity and lipophilicity .
  • Methylation : A methyl group at the 2-position (e.g., N-(3-amino-2-methylphenyl)-2-furamide) increases steric hindrance, potentially reducing off-target interactions but may lower solubility . Comparative studies require in vitro assays (e.g., enzyme inhibition) paired with computational modeling (docking studies) to correlate substituent effects with activity .

Q. Are there contradictions in reported biological activities of this compound analogs? How can these be resolved?

Methodological Answer: Discrepancies arise from variations in assay conditions or structural analogs. For instance:

  • Anti-hyperlipidemic vs. anticancer activity : N-(benzoylphenyl)-2-furamide derivatives show anti-hyperlipidemic effects in vivo , while structurally similar compounds (e.g., indeno-dioxole derivatives) exhibit anticancer properties in vitro . Resolution strategies:
  • Dose-response profiling : Establish activity thresholds across multiple cell lines or animal models.
  • Metabolite analysis : Identify active metabolites (via LC-MS) to distinguish parent compound effects from derivatives.
  • Target validation : Use CRISPR/Cas9 knockout models to confirm mechanism specificity .

Q. What in vivo models are suitable for evaluating pharmacological effects of this compound?

Methodological Answer:

  • Hyperlipidemia : High-fat diet-induced rodent models measure reductions in serum triglycerides and LDL cholesterol after oral administration (e.g., 50 mg/kg/day for 4 weeks) .
  • Inflammation : Carrageenan-induced paw edema in rats assesses anti-inflammatory potential via COX-2 inhibition .
  • Pharmacokinetics : Radiolabeled compounds (e.g., ¹⁴C-tracing) quantify bioavailability and tissue distribution in Sprague-Dawley rats .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.